
1,2,5-Dithiazepane
Overview
Description
1,2,5-Dithiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It’s worth noting that the compound belongs to a class of seven-membered heterocycles, which are known to exhibit various biological activities .
Mode of Action
It has been suggested that the compound may interact with its targets through intermolecular hydrogen bonds . The compound forms head-to-head cyclic dimers between two carboxylic groups, and these dimers contribute to the aggregation of layers and stacks due to diverse H⋯H and S⋯H contacts .
Biochemical Pathways
It’s important to note that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound. They can be calculated using various online tools .
Result of Action
It has been found that 1,2,5-dithiazepane and its derivatives exhibit fungicidal activity against microscopic fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Dithiazepane can be synthesized through several methods, including:
Recyclization Reactions: One common method involves the recyclization of smaller ring compounds.
Multicomponent Heterocyclization Reactions: Another approach involves the multicomponent condensation of primary amines with formaldehyde and ethane-1,2-dithiol.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and the desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
1,2,5-Dithiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Scientific Research Applications
The applications of 1,2,5-dithiazepane derivatives span across various scientific disciplines, demonstrating their versatility as building blocks in complex molecules, potential bioactive agents, and components in material development.
Scientific Research Applications
Chemistry this compound compounds serve as building blocks in the synthesis of complex heterocyclic compounds. They are also utilized in studying reaction mechanisms and developing new synthetic methodologies. A novel one-pot sulfonylation/intramolecular thia-Michael protocol has been reported for the synthesis of 1,5,2-dithiazepine 1,1-dioxides . This protocol involves sulfonylation between cysteine ethyl ester/cysteamine and 2-chloroethanesulfonyl chloride, followed by in situ intramolecular thia-Michael addition, affording the 1,5,2-dithiazepine-1,1-dioxide scaffolds .
Biology These compounds have potential as bioactive molecules with applications in drug discovery and development. In medicinal chemistry, they may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and potentially leading to therapeutic effects via signal transduction, gene expression, or metabolic processes.
Medicine Certain this compound derivatives may exhibit pharmacological properties that make them useful in treating diseases. For example, cocoa polyphenols, which contain related phenolic compounds, have shown positive effects on cardiovascular, immunological, and digestive health . They can modify risk factors for chronic conditions like inflammation, high blood pressure, and insulin resistance .
Industry this compound compounds can be used to develop new materials with unique electronic or mechanical characteristics.
Specific Examples and Comparisons
- 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile This compound's uniqueness lies in its combination of the dithiazepane ring and nitrobenzonitrile moiety, which imparts distinct chemical and physical properties.
- 4-([1,2,5]-Dithiazepan-5-yl)phenyl-terminated tetraphenyladamantanes These compounds share the dithiazepane ring but differ in their overall structure and functional groups.
- 1-phenyl-[1,2,5]-dithiazepane-hex-1-ene-1,2-dithiolate This dithiolene ligand was designed to anchor to chalcogen vacancies in transition metal dichalcogenides (TMDCs) .
Data Table
Table 1: Characteristics of Metal-Based Nanoparticles
NP | Optimum size | Shape/Structure | Specific surface area | Aspect ratio | Optical properties | Toxicology | Solubility |
---|---|---|---|---|---|---|---|
FeNPs | 1–100 nm | Spheres, rods | 14.42 m2/g | – | Poorly conductive, can be made transparent or translucent | Low toxicity | Insoluble in water and inorganic solutions |
Comparison with Similar Compounds
Biological Activity
1,2,5-Dithiazepane is a seven-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves novel methodologies that enhance yield and purity. For instance, a one-pot sulfonylation/intramolecular thia-Michael protocol has been reported to produce various derivatives efficiently. This method allows for the incorporation of diverse functional groups essential for biological activity .
Table 1: Key Synthesis Methods for this compound Derivatives
Synthesis Method | Description | Yield (%) |
---|---|---|
One-pot sulfonylation/intramolecular thia-Michael | Combines sulfonylation with cyclization in one reaction step | Up to 89% |
Aza-Michael addition | Utilizes hydrazines for the synthesis of amines and derivatives | Varies |
Click chemistry | Facilitates the assembly of complex structures with high efficiency | Varies |
Biological Activity
The biological activity of this compound and its derivatives has been extensively studied. Notably, compounds derived from this scaffold have shown significant pharmacological effects including:
- Spasmolytic Activity : Certain derivatives exhibit stronger spasmolytic effects compared to their analogs containing perhydro-1,4-thiazepine systems. For example, compounds synthesized in recent studies demonstrated enhanced spasmolytic and antihistaminic activities .
- Antihistaminic Activity : The antihistaminic properties observed in some derivatives suggest potential applications in treating allergic reactions and other histamine-related conditions .
- Inhibition of MAP Kinases : Some derivatives have been identified as inhibitors of mitogen-activated protein (MAP) kinases, which play a crucial role in cell signaling pathways related to inflammation and cancer .
Case Study: Antihistaminic Activity
A recent study synthesized several perhydro-1,2,5-dithiazepine derivatives (compounds 1-18) and evaluated their biological activities. Compounds 1 and 16 were highlighted for their superior spasmolytic and antihistaminic effects compared to existing treatments. The study utilized various in vitro assays to assess efficacy against histamine-induced responses in isolated tissues .
Table 2: Biological Activities of Selected this compound Derivatives
Compound | Activity Type | Effectiveness |
---|---|---|
Compound 1 | Spasmolytic | Stronger than analogs |
Compound 16 | Antihistaminic | Significant inhibition |
Compound A | MAP Kinase Inhibitor | Effective in vitro |
The mechanisms underlying the biological activities of this compound derivatives involve interaction with specific receptors and enzymes. For instance:
- MAP Kinase Inhibition : The inhibition of MAP kinases by certain derivatives suggests a mechanism involving competitive binding at the active site or allosteric modulation .
- Histamine Receptor Blockade : Antihistaminic activity is likely due to blockade of H1 receptors, preventing histamine from exerting its effects on target tissues .
Properties
IUPAC Name |
1,2,5-dithiazepane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPWKIAEIOFEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98354-47-3 | |
Record name | 1,2,5-dithiazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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